molecular formula C11H13N3O B1428381 4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile CAS No. 1282759-43-6

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile

Cat. No. B1428381
M. Wt: 203.24 g/mol
InChI Key: WUXIKSYGFHCQMM-UHFFFAOYSA-N
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Description

“4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1282759-43-6 . It has a molecular weight of 203.24 and its molecular formula is C11H13N3O . The compound is also known by its IUPAC name, 4-[(tetrahydro-2-furanylmethyl)amino]-2-pyridinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O/c12-7-10-6-9(3-4-13-10)14-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the current data.

Scientific Research Applications

Synthesis Protocols

  • An innovative protocol for the synthesis of pyridine-carbonitrile derivatives, including 3-(pyridin-2-yl)-5-sec-aminobiphenyl-4-carbonitriles and 9,10-dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles, was developed. This method is notable for its transition metal-free route and creation of an aromatic ring from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles using 2-acetylpyridine as a carbanion source (Patil & Mahulikar, 2013).

Novel Derivatives and Microbial Screening

  • Efficient synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives was reported. These novel derivatives displayed notable action against tested microbes (Goswami et al., 2022).

Antimicrobial and Antioxidant Activities

  • A study synthesized new 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives, evaluating their antimicrobial and antioxidant activities. The compounds showed marked inhibition zones and potent activity, suggesting their potential in future research (Lagu & Yejella, 2020).

Structural Analysis

  • The crystal structure of a synthesized pyridine-carbonitrile derivative was determined, providing insights into the molecular arrangement and potential applications in the field of crystallography (Sharma et al., 2015).

Novel Ligand Synthesis

  • Research on the synthesis of a unique N-functionalized triazacyclononane ligand and its Cu(II) complex has been conducted. This work contributes to the understanding of coordination chemistry and potential applications in catalysis (Roger et al., 2014).

Photosensitivity Studies

  • A study on the condensation reaction of 6-formylvisnagin with 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile resulted in a novel compound, MFCMP. This compound's photosensitivity properties were explored, indicating its potential in optoelectronic devices (Roushdy et al., 2019).

Anti-Bacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

  • The synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and their transformation into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives was reported, with an evaluation of their antibacterial activity (Rostamizadeh et al., 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(oxolan-2-ylmethylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-10-6-9(3-4-13-10)14-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXIKSYGFHCQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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